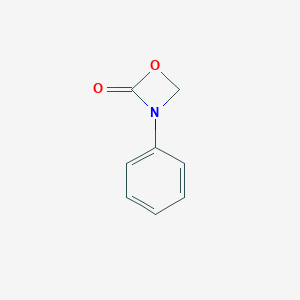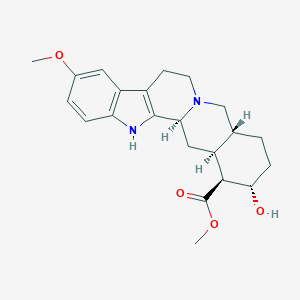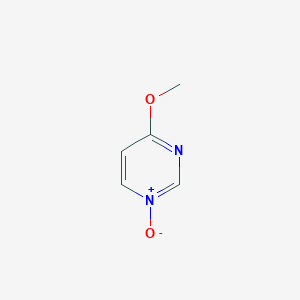
3-Benzoxazolinecarboxamide, N,N-dimethyl-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoxazolinecarboxamide, N,N-dimethyl-2-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is mostly used in organic synthesis, but recent studies have shown that it has potential as a biological agent.
Mécanisme D'action
The exact mechanism of action of 3-Benzoxazolinecarboxamide, N,N-dimethyl-2-oxo- is not fully understood. However, studies have shown that it interacts with specific cellular targets, leading to its biological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzoxazolinecarboxamide, N,N-dimethyl-2-oxo- has various biochemical and physiological effects. It has been found to modulate the immune system, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-Benzoxazolinecarboxamide, N,N-dimethyl-2-oxo- is its ease of synthesis and high yield. It is also stable and can be stored for extended periods. However, one limitation is its low solubility in water, making it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 3-Benzoxazolinecarboxamide, N,N-dimethyl-2-oxo-. One potential area of research is the development of new drugs based on this compound. It could also be used as a tool in the study of enzyme inhibition and protein-protein interactions. Further research could also explore its potential use in the treatment of neurodegenerative diseases and cancer.
In conclusion, 3-Benzoxazolinecarboxamide, N,N-dimethyl-2-oxo- is a promising compound that has potential applications in various fields of science. Its ease of synthesis, stability, and biological effects make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 3-Benzoxazolinecarboxamide, N,N-dimethyl-2-oxo- can be achieved through a reaction between 2-aminobenzoic acid and dimethyl carbonate in the presence of a catalyst. This method is simple, efficient, and produces high yields of the desired compound.
Applications De Recherche Scientifique
3-Benzoxazolinecarboxamide, N,N-dimethyl-2-oxo- has been extensively studied for its potential applications in various fields of science. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to act as a potential inhibitor of certain enzymes, making it useful in drug discovery.
Propriétés
Numéro CAS |
19420-38-3 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.2 g/mol |
Nom IUPAC |
N,N-dimethyl-2-oxo-1,3-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c1-11(2)9(13)12-7-5-3-4-6-8(7)15-10(12)14/h3-6H,1-2H3 |
Clé InChI |
LHTWZQAREYKQEG-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)N1C2=CC=CC=C2OC1=O |
SMILES canonique |
CN(C)C(=O)N1C2=CC=CC=C2OC1=O |
Synonymes |
3-Benzoxazolinecarboxamide, N,N-dimethyl-2-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















